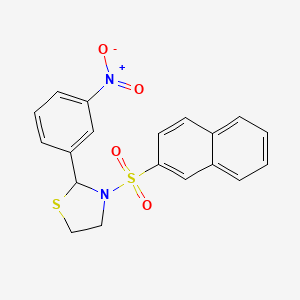

![molecular formula C14H12F2N2OS B2949819 3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313374-98-0](/img/structure/B2949819.png)

3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been studied for its potential use in scientific research. DTBZ is a benzamide derivative that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis of novel analogs related to benzothiazole derivatives, highlighting their promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their cytotoxic activity, indicating their potential in developing antibacterial treatments at non-cytotoxic concentrations (Palkar et al., 2017).

Structural Characterization

Studies on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have shed light on their molecular conformations and modes of supramolecular aggregation. These insights are crucial for understanding the chemical and physical behaviors of such compounds, with implications for materials science and molecular engineering (Sagar et al., 2018).

Optical Properties

The synthesis and study of optical properties of certain derivatives, such as dihydrofluoreno[2,3-d:6,7-d']diimidazole derivatives, have been explored. These compounds exhibit medium strong blue fluorescence-emitting abilities, suggesting their application in the development of optical materials and fluorescence-based technologies (Chen et al., 2012).

Hydrogen Bonding and Molecular Solids

The formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions like C–H⋯F and C–H⋯O has been a subject of study. These interactions are instrumental in assembling individual molecules into larger architectures, offering applications in crystal engineering and design of molecular materials (Wang et al., 2014).

Anticancer Research

There has been significant interest in investigating the anticancer properties of benzothiazole and related compounds. Some studies focus on the synthesis and evaluation of these compounds for their potential anticancer activity, providing a foundation for developing new therapeutic agents (Hutchinson et al., 2001).

Mechanism of Action

Target of Action

The primary target of 3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, making it an important target for anticancer agents .

Mode of Action

The compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .

Biochemical Pathways

The c-Met receptor tyrosine kinase is involved in several biochemical pathways related to cell growth, survival, and migration . By inhibiting this receptor, 3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide disrupts these pathways, leading to reduced cancer cell proliferation and increased cell death .

Pharmacokinetics

In silico studies suggest that some derivatives of this compound have drug-like characteristics, indicating potential for good bioavailability .

Result of Action

The inhibition of the c-Met receptor tyrosine kinase by 3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide results in decreased cancer cell growth and survival . This can lead to a reduction in tumor size and potentially slow the progression of the disease .

properties

IUPAC Name |

3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2OS/c15-9-6-5-8(7-10(9)16)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h5-7H,1-4H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOXDDNVIXFJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949736.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2949737.png)

![3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2949740.png)

![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2949743.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)

![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2949748.png)

![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)